3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline
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Overview
Description
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline is an organic compound that features a piperidine ring substituted with a cyclopentyl group and an aniline moiety with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Cyclopentyl Group: The cyclopentyl group is introduced via nucleophilic substitution reactions, often using cyclopentyl halides under basic conditions.
Introduction of the Methoxy Group: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aniline or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways . Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
4-(1-Cyclopentylpiperidin-4-yl)-aniline: Lacks the methoxy group, which may affect its pharmacological properties.
3-(1-Cyclopentylpiperidin-4-yl)-aniline: Similar structure but without the methoxy group, potentially leading to different reactivity and biological activity.
Uniqueness
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline is unique due to the presence of both the cyclopentyl and methoxy groups, which may confer specific pharmacological properties and reactivity patterns not observed in its analogs .
Properties
CAS No. |
648901-25-1 |
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Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-(1-cyclopentylpiperidin-4-yl)-4-methoxyaniline |
InChI |
InChI=1S/C17H26N2O/c1-20-17-7-6-14(18)12-16(17)13-8-10-19(11-9-13)15-4-2-3-5-15/h6-7,12-13,15H,2-5,8-11,18H2,1H3 |
InChI Key |
UTWIEWFHLWROOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2CCN(CC2)C3CCCC3 |
Origin of Product |
United States |
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